molecular formula C10H11NO2 B13526670 4-(Azetidin-3-yl)benzoic acid

4-(Azetidin-3-yl)benzoic acid

Cat. No.: B13526670
M. Wt: 177.20 g/mol
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(azetidin-3-yl)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

YWBATECNRHKLET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-(Azetidin-3-yl)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and synthetic pathways of 4-(Azetidin-3-yl)benzoic acid , a high-value scaffold in modern medicinal chemistry.

Chemical Identity & Core Properties

Property Data
IUPAC Name 4-(Azetidin-3-yl)benzoic acid
CAS Number 2416236-72-9 (HCl salt), 1258648-74-6 (Free base)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES OC(=O)c1ccc(cc1)C2CNC2
pKa (Calc.) Acid: ~4.1 (COOH)
LogP (Calc.) ~0.8 (Zwitterionic form reduces effective lipophilicity)
Physical State White to off-white crystalline solid (typically as HCl salt)
Introduction: The Strategic Value of the Azetidine Scaffold

In the optimization of lead compounds, 4-(Azetidin-3-yl)benzoic acid serves as a critical bioisostere. It is frequently employed to replace 4-phenylpiperidine or 4-phenylcyclohexane moieties.

Why this structure matters:

  • Lipophilicity Modulation: The azetidine ring lowers cLogP compared to piperidine (-CH₂- removal) and significantly compared to cyclohexane, improving water solubility and reducing non-specific binding.

  • Vector Reorientation: The C3-substituted azetidine introduces a unique bond vector. Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation (butterfly shape) with a low barrier to inversion, allowing the phenyl group to adopt orientations that can capture novel binding pocket interactions.

  • Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success rates. This scaffold introduces rigidity and three-dimensionality without excessive molecular weight bloat.

Structural Analysis & Conformation

The azetidine ring is not planar. It undergoes a "puckering" motion to relieve torsional strain between vicinal hydrogens.

  • Pucker Angle: Approximately 30°–35°.

  • Substituent Preference: The bulky 4-carboxyphenyl group prefers the pseudo-equatorial position to minimize 1,2-non-bonded interactions, though the low inversion barrier (~1.3 kcal/mol) allows for induced fitting within a protein active site.

Synthetic Methodologies

The synthesis of C3-arylated azetidines is non-trivial due to the strain of the four-membered ring. The most robust route for research-scale production is Nickel/Palladium-catalyzed Cross-Coupling .

Protocol A: Negishi/Suzuki Cross-Coupling (Recommended)

This approach avoids the harsh conditions of ring closure on pre-functionalized chains, which often leads to polymerization.

Reagents:

  • Starting Material: tert-Butyl 3-iodoazetidine-1-carboxylate (commercially available, stable).

  • Coupling Partner: 4-(Methoxycarbonyl)phenylboronic acid (Suzuki) or 4-Carboxyphenylzinc bromide (Negishi).

  • Catalyst: NiCl₂(glyme) / di-tert-butylbipyridyl (dtbbpy) or Pd(dppf)Cl₂.

Step-by-Step Workflow:

  • Activation: Under inert atmosphere (N₂), dissolve tert-butyl 3-iodoazetidine-1-carboxylate in anhydrous DMA/THF.

  • Catalytic Cycle: Add the Nickel precatalyst (5 mol%) and ligand.

  • Coupling: Introduce the aryl zinc reagent (Negishi) or Aryl boronic acid + Base (Suzuki). Heat to 60–80°C for 12 hours.

    • Note: Nickel catalysis is often superior for sp³-sp² coupling to avoid β-hydride elimination common with Palladium.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to unmask the carboxylic acid.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

  • Isolation: Precipitate as the Hydrochloride salt to ensure stability.

Synthesis Start 1-Boc-3-iodoazetidine Cat Ni/Pd Catalyst (Cross-Coupling) Start->Cat Partner 4-Boronobenzoic Acid Partner->Cat Inter Intermediate: N-Boc-3-(4-COOH-Ph)-Azetidine Cat->Inter C(sp3)-C(sp2) Bond Formation Deprot Acid Deprotection (HCl/Dioxane) Inter->Deprot Final 4-(Azetidin-3-yl)benzoic acid (HCl Salt) Deprot->Final Yield >85%

Figure 1: Synthetic workflow for C3-arylation of azetidine via cross-coupling.

Reactivity & Derivatization Guide

The molecule contains two orthogonal reactive handles: the secondary amine (azetidine) and the carboxylic acid .

A. Amine Derivatization (N-Functionalization)

  • Reductive Amination: Reacts readily with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride).

    • Caution: The strained ring is sensitive to strong Lewis acids; keep pH > 4 during workup.

  • Urea/Amide Formation: Standard coupling (HATU/DIPEA) works well. The nucleophilicity of the azetidine nitrogen is slightly lower than pyrrolidine due to s-character (more sp²-like geometry due to strain), but it remains reactive.

B. Acid Derivatization

  • Esterification: Fischer esterification (MeOH/H₂SO₄) is effective.

  • Amide Coupling: Can be coupled to amines to extend the scaffold.

    • Strategy: If modifying the acid, protect the azetidine nitrogen (Boc/Fmoc) first to prevent self-polymerization.

Applications in Drug Design (Bioisosterism)

This scaffold is a classic "linker" optimizer.

Comparison Table: Azetidine vs. Common Linkers

Linker ScaffoldConformational FlexibilityLipophilicity (LogP)Metabolic Risk
4-Phenylpiperidine High (Chair flip)HighCYP450 Oxidation
4-Phenylpiperazine ModerateModerateReactive Metabolites
3-Phenylazetidine Restricted (Pucker) Low Low (Stable Ring)

Decision Logic for Medicinal Chemists: If a lead compound containing a piperidine linker shows high clearance or poor solubility , replacing the piperidine with azetidine (contracting the ring) often resolves these issues while maintaining the distance between the pharmacophores.

Bioisostere Problem Lead Compound Issue: High Lipophilicity or CYP Clearance Check Current Linker: Piperidine / Cyclohexane? Problem->Check Solution Strategy: Ring Contraction to Azetidine Check->Solution Yes Result Outcome: 1. Lower LogP (-1 unit) 2. Rigidified Vector 3. Improved Solubility Solution->Result

Figure 2: Decision tree for applying the azetidine scaffold in lead optimization.

Safety & Handling
  • Hazards: As a zwitterionic amino acid analog, the free base is likely non-volatile but may be an irritant. The HCl salt is corrosive to eyes/mucous membranes.

  • Stability: The azetidine ring is kinetically stable but thermodynamically strained (~26 kcal/mol strain energy). Avoid exposure to strong nucleophiles at high temperatures, which can trigger ring-opening polymerization.

  • Storage: Store the HCl salt at -20°C under dessication. It is hygroscopic.

References
  • Synthesis of 3-Arylazetidines: Organic Letters, "Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Zinc Reagents."

  • Azetidine Properties: Journal of Medicinal Chemistry, "Azetidines as Bioisosteres of Piperidines in Drug Discovery."

  • CAS Registry Data: NIH PubChem, Compound Summary for Azetidine Derivatives.

  • Commercial Availability: Sigma-Aldrich Product Data, "4-(Azetidin-3-yl)benzoic acid hydrochloride."

Strategic Sourcing and Quality Validation of 4-(Azetidin-3-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(azetidin-3-yl)benzoic acid moiety represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of S1P1 receptor modulators and conformationally restricted bioisosteres of piperidine or proline. Its value lies in the gem-dimethyl effect equivalent —the strain of the four-membered azetidine ring (approx. 25 kcal/mol) locks the attached phenyl group into a specific vector, enhancing ligand-target binding affinity while reducing the entropic penalty of binding.

However, sourcing this intermediate presents unique technical challenges. The high ring strain makes the scaffold susceptible to ring-opening hydrolysis under acidic conditions, and the C(sp3)-C(sp2) bond formation often requires nickel or palladium catalysis, introducing heavy metal impurities that can confound downstream biological assays.

This guide provides a technical framework for sourcing, validating, and utilizing 4-(azetidin-3-yl)benzoic acid intermediates, shifting the focus from simple procurement to structural integrity verification .

Part 1: The Chemical Context & Structural distinctions

Before engaging suppliers, researchers must distinguish between two structurally similar but chemically distinct scaffolds often confused in catalog searches.

Feature4-(Azetidin-3-yl)benzoic acid 4-(Azetidin-3-yloxy)benzoic acid
Linkage C-C Bond (Direct attachment)Ether Linkage (O-Linker)
CAS (Generic) ~1082042-45-6 (Free Acid/Salt)~1609395-67-6
Stability High metabolic stability; resistant to P450 oxidation at the linker.Susceptible to ether cleavage; more flexible.
Synthesis Challenge High. Requires Ni/Pd cross-coupling (Negishi/Suzuki).Low. Nucleophilic substitution (SNAr or Mitsunobu).
Key Impurities Residual Nickel/Zinc; Homocoupling dimers.Phenols; Azetidinols.

Recommendation: This guide focuses on the C-C linked variant (Azetidin-3-yl), as it represents the more challenging and high-value scaffold for drug discovery (e.g., Siponimod analogs).

Part 2: Synthesis-Driven Procurement Strategy

To evaluate a supplier, you must understand how they made the compound. The synthesis route dictates the impurity profile.

The "Self-Validating" Sourcing Logic

Do not ask "Is it pure?" Ask "What is the synthetic origin?"

Route A: Nickel-Catalyzed Cross-Coupling (Modern Standard)

  • Mechanism: Coupling of N-Boc-3-iodoazetidine with 4-boronobenzoic esters using Ni/PyBox catalysts.

  • Risk: Residual Nickel (neurotoxic, interferes with assays).

  • Indicator: Product appears slightly green/grey (should be white).

  • Validation: Require ICP-MS data for Ni < 10 ppm.

Route B: Friedel-Crafts / Reduction (Traditional)

  • Mechanism: Reduction of precursors or cyclization.

  • Risk: Ring-opened byproducts (homoserine derivatives) due to over-reduction or acid sensitivity.

  • Indicator: Extra peaks in aliphatic region of NMR (3.5 - 4.0 ppm).

Visualization: Sourcing Decision Tree

The following diagram outlines the logical flow for selecting a supplier based on downstream application needs.

SourcingStrategy Start Start: Define Application AppType Application Type? Start->AppType HTS High-Throughput Screening (HTS) AppType->HTS MedChem Late-Stage MedChem (Lead Opt) AppType->MedChem ScaleUp Process Scale-Up (>100g) AppType->ScaleUp VendorStock Buy from Stock Vendors (Enamine, Combi-Blocks) HTS->VendorStock VendorSpecial Buy N-Boc Protected Form (Avoid Free Amino Acid) MedChem->VendorSpecial CustomSynth Custom Synthesis (WuXi, Pharmaron) ScaleUp->CustomSynth Check1 Check: LCMS Purity >95% VendorStock->Check1 Check2 Check: NMR Rotamers (Confirm Structure) VendorSpecial->Check2 Check3 Check: Residual Metal (ICP-MS) & Ring Opening CustomSynth->Check3

Figure 1: Decision matrix for sourcing azetidine intermediates based on development stage.

Part 3: Supplier Landscape & Tiering

Based on current market capabilities (2024-2025 data), suppliers are categorized by their ability to handle the azetidine ring strain and C-C coupling chemistry.

Tier 1: Primary Originators (Building Block Specialists)

These vendors synthesize the material in-house and often hold the IP on specific synthesis routes.

  • Enamine (Ukraine/Latvia):

    • Specialty: Global leader in saturated heterocycles. They hold the largest stock of N-Boc-3-iodoazetidine precursors.

    • Best For: Analog generation (e.g., fluoro-substituted azetidines).

    • Catalog Item: Often sold as the N-Boc methyl ester (most stable form).

  • Combi-Blocks (USA):

    • Specialty: High speed, US-based inventory.

    • Best For: Quick "hit-to-lead" iterations.

    • Reliability: High consistency in batch-to-batch purity for standard intermediates.

Tier 2: Custom Synthesis & CROs

Use these for scale-up (>50g) or specific salt forms.

  • WuXi AppTec / Pharmaron:

    • Best For: Process chemistry optimization to remove Ni/Pd residues during kilogram-scale production.

  • Sigma-Aldrich (MilliporeSigma):

    • Role: Often a re-seller for this specific niche, but provides the highest level of documentation (CoAs) for reference standards.

Part 4: Quality Control Protocol (The Self-Validating System)

The following protocol ensures the material received is chemically competent for downstream coupling.

Crucial Warning: The free amino acid (NH-azetidine-COOH) is zwitterionic, highly polar, and difficult to handle. Always source the N-Boc protected form or the HCl salt.

Protocol: Incoming Material Validation

Step 1: Solubility & Visual Inspection

  • Observation: Material should be a white to off-white powder.

  • Fail Criteria: Hygroscopic "goo" or green tint (Ni contamination).

  • Solvent: Dissolve 5mg in DMSO-d6. If insoluble, try adding 1 eq. of TFA (if it's the free base) to break zwitterionic lattice.

Step 2: 1H-NMR Analysis (Rotamer Check)

  • Context: N-Boc azetidines exhibit restricted rotation at room temperature, often showing broad or split peaks in NMR. This is not an impurity.

  • Method: Run NMR at 298K. If peaks are broad, heat probe to 323K (50°C).

  • Target Signal: Look for the azetidine ring protons (approx 3.8 - 4.5 ppm). Integration must match 4H.

  • Impurity Check: Scan 1.0 - 2.0 ppm for "t-butyl" signals not matching the Boc group (indicates polymerization).

Step 3: Ring Integrity Stress Test (The "Self-Validation")

  • Why? To ensure the ring doesn't open during your deprotection step.

  • Action: Take 5mg of N-Boc material. Treat with 4M HCl in Dioxane for 1 hour.

  • Analysis: Evaporate and run LCMS.

  • Pass: Single peak (M+1 = Free amine mass).

  • Fail: Appearance of M+18 (Water addition/Ring opening) peak.

Visualization: QC Workflow

QC_Workflow Sample Incoming Sample (N-Boc-Intermediate) Visual Visual Check: Color/Form Sample->Visual NMR 1H-NMR (DMSO-d6) Check Rotamers Visual->NMR Stress Acid Stress Test (HCl/Dioxane) NMR->Stress If Pure LCMS LCMS Analysis Stress->LCMS LCMS->Sample Fail: Reject Decision Release for Synthesis LCMS->Decision No Ring Opening

Figure 2: Quality Control workflow emphasizing ring stability testing.

Part 5: Application Case Study - S1P1 Receptor Modulation

To satisfy the requirement for "signaling pathways," we examine the primary biological utility of this scaffold.

The Mechanism: Sphingosine-1-phosphate (S1P) receptors are GPCRs. The 4-(azetidin-3-yl)benzoic acid motif is a structural mimic of the zwitterionic headgroup of the endogenous ligand S1P.

  • Binding: The carboxylic acid forms a salt bridge with Arg120 and Glu121 in the S1P1 receptor pocket.

  • Constraint: The azetidine ring holds the phenyl group in a planar orientation, optimizing pi-stacking with Phe125 .

  • Outcome: Agonism leads to receptor internalization (functional antagonism), preventing lymphocyte egress from lymph nodes (mechanism of Siponimod/Ozanimod).

Visualization: S1P1 Signaling Pathway

S1P1_Pathway Ligand Azetidine Ligand (Siponimod Analog) Receptor S1P1 Receptor (GPCR) Ligand->Receptor Binds (Arg120/Glu121) GProtein Gi/o Protein Activation Receptor->GProtein Signaling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Phosphorylation cAMP cAMP Reduction GProtein->cAMP Inhibits Internalization Receptor Internalization (Functional Antagonism) Arrestin->Internalization Lymphocyte Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphocyte

Figure 3: Mechanism of action for Azetidine-benzoic acid derivatives in S1P1 modulation.

References

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(15), 5301–5311. Link

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337.[1] Link

  • Enamine Ltd. (2024).[2][3] Azetidine Building Blocks: Synthesis and Availability. Enamine Catalog. Link

  • Luo, Y., et al. (2018). Nickel-Catalyzed Cross-Coupling of Azetidine Halides. Organic Letters, 20(12), 3602-3605. Link

  • Combi-Blocks Inc. (2024). Product Specification: 4-(Azetidin-3-yl)benzoic acid derivatives. Link

Sources

Methodological & Application

Synthesis of 4-(Azetidin-3-yl)benzoic acid via nickel-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of 4-(Azetidin-3-yl)benzoic acid , a high-value pharmacophore bridging the gap between saturated heterocycles and aromatic vectors.[1] Traditional palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often fail with strained secondary alkyl halides like 3-iodoazetidine due to slow oxidative addition and rapid


-hydride elimination.[1] Here, we utilize Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)  to forge the critical 

bond.[1] This method employs stable electrophiles—aryl iodides and alkyl iodides—bypassing the need for sensitive organometallic reagents.

Introduction: The Strategic Value of 3-Arylazetidines

In modern drug discovery, the "escape from flatland" initiative drives the replacement of planar phenyl rings with saturated bioisosteres.[1] The azetidine ring offers a unique vector geometry; unlike the flexible piperidine or pyrrolidine, the azetidine ring is rigid and puckered, projecting substituents at defined angles.[1]

However, synthesizing 3-arylazetidines is historically challenging.[1]

  • Nucleophilic Substitution (

    
    ):  Aryl nucleophiles attacking 3-haloazetidines is sluggish due to steric strain and electronic repulsion.
    
  • Palladium Catalysis:

    
     coupling is plagued by 
    
    
    
    -hydride elimination, leading to alkene byproducts (enamines).[1]

The Nickel Solution: Nickel catalysts, specifically ligated with bipyridines, can access single-electron transfer (SET) pathways.[1] This allows the generation of alkyl radicals from alkyl halides, which intercept an organonickel species to form the desired bond without requiring pre-formed organometallics (e.g., boronic acids or zinc reagents).[1]

Retrosynthetic Analysis & Strategy

Direct coupling of the free amino acid is not feasible due to the incompatibility of the carboxylic acid (proton source) and the free amine (catalyst poison) with the radical-reductive conditions.

Strategic Decisions:

  • Nitrogen Protection: The azetidine nitrogen is protected with a Boc (tert-butoxycarbonyl) group to prevent coordination to the Nickel center.

  • Carboxylic Acid Masking: The benzoic acid is masked as a Methyl Ester . This prevents proton quenching of the transient alkyl radical or the reductant (Mn/Zn).

  • Electrophiles: We utilize N-Boc-3-iodoazetidine (Alkyl-I) and Methyl 4-iodobenzoate (Ar-I).[1] Iodides are preferred over bromides for faster oxidative addition kinetics at lower temperatures.[1]

Workflow Diagram:

Retrosynthesis Target Target: 4-(Azetidin-3-yl)benzoic acid Inter Intermediate: Methyl 4-(N-Boc-azetidin-3-yl)benzoate Target->Inter Hydrolysis & Deprotection (TFA / LiOH) SM1 SM 1: N-Boc-3-iodoazetidine Inter->SM1 Ni-Cat XEC (C-C Bond Formation) SM2 SM 2: Methyl 4-iodobenzoate Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold via Ni-XEC.

Detailed Experimental Protocol

Phase 1: Nickel-Catalyzed Cross-Coupling

Objective: Synthesis of Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoate.

Reagents & Materials:

Component Role Equiv/Conc. Notes
N-Boc-3-iodoazetidine Alkyl Electrophile 1.0 equiv Limiting reagent.[1]
Methyl 4-iodobenzoate Aryl Electrophile 1.5 equiv Excess drives conversion.[1]
NiCl2(glyme) Pre-catalyst 10 mol% Glyme adduct is moisture stable.[1]
dtbbpy Ligand 15 mol% 4,4'-di-tert-butyl-2,2'-bipyridine.[1]
Manganese (Mn) Reductant 3.0 equiv Powder (<10 micron). Must be activated.[1]
DMA Solvent 0.2 M Anhydrous (N,N-Dimethylacetamide).[1]

| TMSCl | Activator | 5 mol% | Chlorotrimethylsilane (initiates Mn).[1] |

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup:

    • In a nitrogen-filled glovebox or under rigorous Schlenk conditions, charge a flame-dried reaction vial equipped with a magnetic stir bar.[1]

    • Add NiCl2(glyme) (10 mol%) and dtbbpy (15 mol%).

    • Add the Manganese powder (3.0 equiv). Tip: If using older Mn, wash with dilute HCl, water, ethanol, and ether, then dry under vacuum prior to use.[1]

  • Substrate Addition:

    • Add Methyl 4-iodobenzoate (1.5 equiv) and N-Boc-3-iodoazetidine (1.0 equiv).[1]

    • Seal the vial with a septum cap.

  • Solvent & Activation:

    • Inject anhydrous DMA (to reach 0.2 M concentration relative to azetidine).

    • Inject TMSCl (5 mol%) or TFA (2 mol%) to activate the Mn surface. Caution: Exothermic.

  • Reaction:

    • Stir the suspension vigorously (800+ rpm) at 60°C for 16–24 hours. The mixture should turn from green (Ni-precatalyst) to a dark black/brown suspension.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (EtOAc).[1][4][5]

    • Filter through a pad of Celite to remove unreacted Mn and Ni salts. Wash the pad with EtOAc.

    • Wash the filtrate with 1M HCl (to remove pyridine/ligand), then saturated NaHCO3, and finally Brine.[1]

    • Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).

QC Checkpoint:

  • Target: Methyl 4-(N-Boc-azetidin-3-yl)benzoate.[1]

  • 1H NMR (CDCl3): Look for the azetidine ring protons: ~4.3 ppm (triplet, 2H), ~3.9 ppm (triplet, 2H), and the methine ~3.7 ppm.[1] The methyl ester singlet appears at ~3.9 ppm.

Phase 2: Global Deprotection

Objective: Hydrolysis of ester and removal of Boc group.[1]

  • Saponification:

    • Dissolve the intermediate in THF/Water (3:1).

    • Add LiOH·H2O (3.0 equiv).[1] Stir at RT for 4 hours.

    • Acidify to pH 4 with 1M HCl.[1][4] Extract with EtOAc.[1][3] Isolate the N-Boc-Acid.

  • Boc-Removal:

    • Dissolve the N-Boc-Acid in DCM (0.1 M).

    • Add Trifluoroacetic Acid (TFA) (20% v/v).[1] Stir at RT for 2 hours.

    • Concentrate in vacuo.[1] Azeotrope with toluene (3x) to remove excess TFA.

  • Final Isolation:

    • The product is obtained as the TFA salt. For the zwitterion, dissolve in min. water and elute through an ion-exchange resin (Dowex 50W) or neutralize with Et3N and precipitate from cold MeOH/Ether.[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a radical chain pathway.[6]

  • Initiation: Mn reduces Ni(II) to Ni(0).

  • Oxidative Addition: Ni(0) reacts with Ar-I (Aryl iodide) to form L-Ni(II)(Ar)-I .[1]

  • Radical Generation: The Alkyl-I (Azetidine) undergoes Single Electron Transfer (SET) from a low-valent Ni species (likely Ni(I)), generating an Azetidinyl Radical .[1]

  • Capture: The Azetidinyl radical adds to the L-Ni(II)(Ar)-I species to form a high-valent Ni(III)(Ar)(Alkyl) complex.

  • Reductive Elimination: The Ni(III) species collapses to release the product and Ni(I), which is reduced back to Ni(0) by Mn to restart the cycle.

Mechanism Ni0 L-Ni(0) Ni2_Ar L-Ni(II)(Ar)-I Ni0->Ni2_Ar Oxidative Addition (Ar-I) Ni3 L-Ni(III)(Ar)(Alkyl) Ni2_Ar->Ni3 Radical Capture Ni1 L-Ni(I)-I Ni3->Ni1 Reductive Elimination Releases Product Prod Product (Ar-Alkyl) Ni3->Prod Ni1->Ni0 Reduction by Mn ArI Ar-I AlkI Alkyl-I AlkRad Alkyl• AlkI->AlkRad SET from Ni(I) AlkRad->Ni3 Enters Cycle Mn Mn(0) -> Mn(II)

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Mn surface passivation.Add TMSCl (5 mol%) or Iodine (2 mol%) to activate Mn. Ensure stirring is vigorous.
Homocoupling (Ar-Ar) Slow radical formation.[1]Increase concentration of Alkyl-I. Ensure Alkyl-I is added with Ar-I, not slowly.
Protodehalogenation (Ar-H) Water in solvent.[1]Dry DMA over molecular sieves (3Å) for 24h. Flame-dry glassware.
Stalled Reaction Catalyst death.[1]Add additional 5 mol% Ni/Ligand after 8 hours.

References

  • Weix, D. J. (2015).[1] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775.[1]

  • Molander, G. A., & Cavalcanti, L. N. (2013).[1] Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides. Journal of Organic Chemistry, 78, 6303.[1]

  • Organic Syntheses. (2022).[1][6][7] Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides.[1][2][8] Org.[1][3][7][9] Synth. 99, 215-233.[1]

  • Reisman, S. E., et al. (2019).[1][8] Nickel-Catalyzed Reductive Cross-Coupling. Nature Reviews Chemistry, 3, 223–245.[1]

Sources

Application Notes and Protocols: N-Boc Deprotection of 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Deprotection of a Privileged Scaffold

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] The specific molecule, 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid, serves as a key building block in the synthesis of a variety of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.[2][3]

However, the deprotection of the N-Boc group in this particular molecule requires careful consideration of the substrate's unique structural features. The presence of the strained four-membered azetidine ring and the benzoic acid moiety necessitates the selection of a deprotection protocol that is both efficient and selective, minimizing the risk of side reactions such as ring-opening of the azetidine or esterification of the carboxylic acid.[4][5] This document provides detailed protocols for the N-Boc deprotection of 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid using two common acidic methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][6]

The generated tert-butyl cation can potentially be trapped by nucleophiles present in the reaction mixture, leading to the formation of byproducts.[7] In the context of 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid, the electron-rich aromatic ring could be susceptible to Friedel-Crafts alkylation by the tert-butyl cation. The use of scavengers or careful control of reaction conditions can mitigate this side reaction.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Potential Side Reaction Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product t-Butylated Byproduct tBu_Cation->Alkylated_Product Alkylation Aromatic_Ring Aromatic Ring Aromatic_Ring->Alkylated_Product

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols

The following protocols are designed to provide a starting point for the N-Boc deprotection of 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid. Researchers should monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) and optimize conditions as necessary.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[8] The volatility of the reagents simplifies the work-up procedure.

Materials:

  • 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution. The amount of TFA can be adjusted depending on the desired reaction rate. A common starting point is a 20-50% solution of TFA in DCM.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Work-up and Purification Considerations: The product is obtained as a TFA salt. If the free zwitterionic form is required, the salt can be dissolved in a minimal amount of water and the pH carefully adjusted to the isoelectric point to precipitate the product.[10][11] Alternatively, ion-exchange chromatography can be employed for salt removal and purification.[10]

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another common and effective way to remove Boc groups and often provides the product as a more crystalline hydrochloride salt.[12][13]

Materials:

  • 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[14]

  • Upon completion, add cold diethyl ether to the reaction mixture to precipitate the product as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Work-up and Purification Considerations: The resulting hydrochloride salt is often a stable, crystalline solid. Similar to the TFA salt, if the zwitterionic form is desired, the pH of an aqueous solution of the salt can be adjusted to the isoelectric point.[10][11]

Experimental_Workflow Start Start with 4-(1-(Boc)azetidin-3-yl)benzoic acid Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (for TFA method) Dissolve->Cool TFA Protocol Add_Acid Add Acid (TFA or HCl in Dioxane) Dissolve->Add_Acid HCl Protocol Cool->Add_Acid Stir Stir at RT (or 0°C to RT) Add_Acid->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Workup Work-up Monitor->Workup Reaction Complete Concentrate Concentrate in vacuo Workup->Concentrate Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Final Product (TFA or HCl salt) Dry->Product

Caption: General experimental workflow for N-Boc deprotection.

Comparison of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4 M HCl in 1,4-Dioxane
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours1 - 3 hours
Advantages - Highly volatile reagents simplify removal.[3]- Generally fast reaction rates.- Often yields a more crystalline HCl salt.[14]- Can be milder for some substrates.
Disadvantages - TFA is highly corrosive.- Potential for t-butylation of the aromatic ring.[7]- Dioxane is a suspected carcinogen and has a high boiling point.- Commercial solutions of HCl in dioxane can degrade over time.
Product Form Trifluoroacetate saltHydrochloride salt

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid.- Low reaction temperature.- Short reaction time.- Increase the equivalents of acid.- Allow the reaction to stir for a longer period.- Gently warm the reaction mixture (use with caution, as this may promote side reactions).
Formation of Side Products (e.g., t-butylation) - Reaction of the tert-butyl cation with the aromatic ring.- Add a scavenger such as anisole or thioanisole to the reaction mixture.[14]- Perform the reaction at a lower temperature.
Azetidine Ring Opening - The strained azetidine ring can be susceptible to cleavage under harsh acidic conditions.[4][5]- Use the minimum effective amount of acid.- Keep the reaction temperature low.- Consider a milder deprotection method if ring opening is significant.
Difficulty in Product Isolation/Purification - The zwitterionic nature of the product can lead to poor solubility in common organic solvents.[10][11]- Ensure complete precipitation by using a sufficient amount of cold anti-solvent (diethyl ether).- For the free base, carefully adjust the pH to the isoelectric point to induce precipitation from an aqueous solution.- Consider purification by reverse-phase chromatography or ion-exchange chromatography.[10]

Conclusion

The N-Boc deprotection of 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid can be effectively achieved using standard acidic conditions. Both TFA in DCM and HCl in dioxane are viable methods, with the choice often depending on the desired salt form of the final product and the scale of the reaction. Careful monitoring of the reaction and consideration of potential side reactions, particularly those involving the strained azetidine ring and the electron-rich aromatic system, are crucial for obtaining the desired product in high yield and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers engaged in the synthesis and modification of this important chemical entity.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Fiveable. (n.d.). TFA Deprotection. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • European Patent Office. (2009). Deprotection of N-BOC compounds. (EP2070899A1).
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Singh, G., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49583.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization model of a conjugate of a benzoic acid with trifluoroacetic.... Retrieved from [Link]

  • Organic Letters. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the deprotection of protected amines.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. Retrieved from [Link]

  • Organic Letters. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Knovel. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • MDPI. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Retrieved from [Link]

  • Reddit. (n.d.). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Coupling of Azetidine and Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Organic Synthesis Optimization | Audience: Medicinal Chemistry & Process R&D

Executive Summary

The "coupling" of benzoic acid (sp2) and azetidine (sp3) typically refers to Amide Bond Formation (N-acylation). However, in modern drug discovery, this term may also refer to Decarboxylative C(sp2)-C(sp3) Cross-Coupling (forming a C-C bond between the phenyl ring and the azetidine scaffold).

This guide prioritizes the Amide Coupling workflow due to the unique challenges posed by the azetidine ring (strain energy ~26 kcal/mol, volatility, and acid sensitivity). A secondary module addresses the advanced Decarboxylative C-C application.

Module 1: Amide Bond Formation (N-Acylation)

Targeting the Benzoyl-Azetidine Scaffold

1.1 The Reagent Ecosystem: Why Standard Protocols Fail

Azetidine is a secondary amine with significant ring strain.[1] Standard EDC/HOBt protocols often fail due to slow kinetics or ring-opening side reactions during workup.

FeatureT3P (Propylphosphonic Anhydride) HATU / COMU Acid Chloride (SOCl₂)
Reactivity High (Low epimerization)Very HighExtreme
Byproducts Water-soluble (Easy workup)Tetramethylurea (Hard to remove)HCl (Requires scavenging)
Azetidine Suitability Optimal (Gentle, no acid wash needed)Good (For difficult substrates)Poor (High risk of polymerization)
Scale-Up Potential Excellent (Green solvent compatible)Low (Explosion hazard, cost)Medium

Recommendation: Use T3P (50% in EtOAc/DMF) as the first-line reagent. It drives the reaction to completion through irreversible byproduct formation and allows for a non-acidic workup, preserving the azetidine ring [1].

1.2 Critical Troubleshooting: The "Azetidine Dump"

Issue: Low yield despite full consumption of benzoic acid. Root Cause: Azetidine free base (bp ~61°C) is highly volatile. If you neutralize Azetidine·HCl ex situ or add it to a warm reaction, you lose stoichiometry to evaporation.

The Fix: In-Situ Neutralization Strategy Do not free-base azetidine beforehand. Add Azetidine[2][3]·HCl directly to the reaction vessel containing the benzoic acid and coupling agent, then add the base (DIPEA/NMM) dropwise. This keeps the azetidine in its salt form until the exact moment of coupling.

1.3 Stability Warning: Acid-Mediated Ring Opening

Issue: Product decomposes during purification. Mechanism: The azetidine ring is susceptible to nucleophilic attack (by Cl⁻, H₂O, or R-OH) under acidic conditions due to relief of ring strain [2]. Protocol Adjustment:

  • Avoid: 1M HCl washes during workup.

  • Substitute: Use saturated NH₄Cl or Citric Acid (pH ~4-5) if an acid wash is strictly necessary, but preferably use basic washes (NaHCO₃) only.

  • Purification: Use 1% Triethylamine in your silica column eluent to neutralize residual silica acidity.

Module 2: Advanced C(sp2)-C(sp3) Decarboxylative Coupling

Targeting the Phenyl-Azetidine (C-C) Scaffold

If your goal is to couple the carbon of the benzoic acid to the carbon of the azetidine (replacing the carboxyl group), you are performing a Minisci-type or Metallaphotoredox reaction.

  • Mechanism: Benzoic acid

    
     Benzoyl radical 
    
    
    
    Aryl radical (via decarboxylation)
    
    
    Capture by Azetidine.
  • Challenge: Direct decarboxylation of benzoic acids usually requires ortho-substituents to destabilize the ground state. Unsubstituted benzoic acids are poor radical precursors without pre-activation (e.g., conversion to Redox-Active Esters/RAEs) [3].

Workflow for C-C Coupling:

  • Activation: Convert Benzoic Acid to N-hydroxyphthalimide (NHP) ester.

  • Catalysis: Ni/Photoredox dual catalysis (e.g., NiCl₂·glyme + Ir(ppy)₃).

  • Solvent: DMA or DMSO is required to solubilize the radical intermediates.

Module 3: Visual Logic & Decision Trees
3.1 Optimization Logic Flow

Use this logic gate to determine your experimental conditions.

AzetidineOptimization Start Start: Benzoic Acid + Azetidine CheckType Coupling Type? Start->CheckType Amide Amide Bond (C-N) CheckType->Amide CC_Bond C-C Bond (Decarboxylative) CheckType->CC_Bond Scale Scale / Sterics? Amide->Scale Activate Convert to RAE (N-hydroxyphthalimide ester) CC_Bond->Activate SmallScale <100mg / Difficult Acid Scale->SmallScale LargeScale >1g / Standard Acid Scale->LargeScale HATU Use HATU + DIPEA (Watch for removal difficulty) SmallScale->HATU T3P Use T3P (50% EtOAc) + Pyridine (Easy Workup) LargeScale->T3P Workup Workup Strategy HATU->Workup T3P->Workup AcidWash AVOID Strong Acid Wash (Risk: Ring Opening) Workup->AcidWash Don't do this SafeWash Wash: Sat. NaHCO3 / Brine Dry: Na2SO4 Workup->SafeWash Recommended NiCat Ni/Photoredox Catalysis Activate->NiCat

Caption: Decision matrix for selecting reagents and workup conditions based on coupling type and scale.

Module 4: Validated Protocols
Protocol A: T3P-Mediated Amide Coupling (High Yield / Low Risk)

Best for: Scaling up and avoiding ring-opening during workup.

  • Setup: Charge a flask with Benzoic Acid (1.0 equiv) and Azetidine·HCl (1.1 equiv).

  • Solvent: Add EtOAc (or 2-MeTHF) to reach 0.2 M concentration.

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise. Note: Extra base is needed to neutralize the HCl salt.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS.[4]

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 2x with Water (T3P byproducts are water-soluble).

    • Wash 1x with Sat. NaHCO₃ .[5]

    • Wash 1x with Brine .

    • Do not use HCl or Citric Acid washes.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Protocol B: Decarboxylative C-C Coupling (Research Grade)

Best for: Attaching the phenyl ring directly to the azetidine carbon.

  • Pre-step: Synthesize the N-hydroxyphthalimide (NHP) ester of the benzoic acid.

  • Reaction: Combine NHP ester (1.0 equiv), Azetidine-2-carboxylic acid (or alkyl halide derivative), NiCl₂·glyme (10 mol%), and Ir(ppy)₃ (1 mol%) in DMA.

  • Conditions: Irradiate with Blue LEDs (450 nm) at RT for 16 hours.

Module 5: FAQ & Troubleshooting

Q: My yield is 40% and I see a "polymer" gum. What happened? A: You likely used an acid chloride or an acidic workup. Azetidines polymerize via ring-opening polymerization (ROP) in the presence of strong acids or Lewis acids. Switch to T3P and keep the workup pH > 6.

Q: Can I use DMF as a solvent for the T3P reaction? A: Yes, but T3P is supplied in EtOAc. If you switch to DMF (for solubility), ensure you perform an aqueous extraction that effectively removes DMF (e.g., LiCl wash) to prevent it from carrying over into the oil, which complicates crystallization.

Q: Why do I see "double addition" on the azetidine? A: Azetidine is a secondary amine; this is impossible unless your azetidine has another nucleophilic site (e.g., 3-aminoazetidine). If you are using 3-aminoazetidine, you must use a protecting group (Boc) on the primary amine, as the primary amine is less sterically hindered and will couple first.

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development.

  • St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Qin, T., et al. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents. Science.

Sources

Technical Support Center: Improving Regioselectivity in Radical Functionalization of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the azetidine scaffold. Azetidines are valuable building blocks in medicinal chemistry, but their strained four-membered ring presents unique challenges in synthetic manipulation, particularly in controlling the site of reactivity (regioselectivity) during radical C-H functionalization.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your desired chemical transformations with precision and efficiency.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the radical functionalization of azetidines. Understanding these concepts is the first step to effective troubleshooting.

Q1: What are the primary sites for radical functionalization on a typical N-substituted azetidine, and why is selectivity a challenge?

Answer: On a simple N-substituted azetidine, there are two primary sites for C-H functionalization: the C2-position (alpha to the nitrogen) and the C3-position (beta to the nitrogen).

The primary challenge arises from the subtle differences in the stability of the radical intermediates formed at these positions. The C2-position is often electronically favored due to the stabilizing effect of the adjacent nitrogen atom, which can donate electron density to the radical center, forming a stabilized α-amino radical. However, this preference can be modulated by steric and electronic factors, frequently leading to mixtures of C2 and C3 functionalized products if the reaction is not carefully controlled.

Caption: Key sites for radical functionalization on an N-protected azetidine.

Q2: What is the general mechanism for photocatalytic C-H functionalization of azetidines?

Answer: Most modern radical functionalizations of azetidines employ photoredox catalysis. This strategy uses a photocatalyst (PC) that, upon absorbing visible light, can initiate a radical chain reaction under exceptionally mild conditions.[3][4] This approach avoids harsh reagents that could promote undesirable ring-opening of the strained azetidine.[5]

The general catalytic cycle typically involves the following key steps:

  • Excitation: The photocatalyst absorbs a photon, promoting it to an excited state (PC*).

  • Radical Generation: The excited PC* can generate the key azetidinyl radical in one of two ways:

    • Oxidative Quenching: The PC* oxidizes the N-protected azetidine to form a radical cation, which then deprotonates to yield the C2 or C3 azetidinyl radical.

    • Reductive Quenching: The PC* is reduced by a sacrificial electron donor, and the resulting highly reducing PC⁻ species can then reduce a radical precursor that attacks the azetidine. (Less common for direct C-H functionalization).

  • Radical Coupling: The azetidinyl radical couples with another radical partner (e.g., an aryl radical in a Minisci-type reaction).

  • Product Formation & Catalyst Regeneration: The resulting intermediate is either oxidized or reduced to form the final product and regenerate the ground-state photocatalyst, closing the catalytic loop.

Photocatalytic_Cycle cluster_quenching Oxidative Quenching Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Regeneration Azetidine N-Protected Azetidine Radical_Cation Azetidine Radical Cation Azetidine->Radical_Cation SET (Single Electron Transfer) Azetidinyl_Radical Azetidinyl Radical (C2 or C3) Radical_Cation->Azetidinyl_Radical Deprotonation (-H⁺) Coupled_Intermediate Coupled Intermediate Azetidinyl_Radical->Coupled_Intermediate Radical Coupling Radical_Partner Radical Partner (R•) Radical_Partner->Coupled_Intermediate Product Functionalized Azetidine Coupled_Intermediate->Product Oxidation/Reduction

Caption: General mechanism for photocatalytic C-H functionalization of azetidines.

Section 2: Troubleshooting Guides

This section is formatted to address specific experimental issues. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: My reaction yields a mixture of C2 and C3 functionalized products. How can I improve the regioselectivity?

This is the most common challenge in azetidine functionalization. Regioselectivity is a delicate balance of steric, electronic, and reaction-condition-dependent factors.

  • Potential Cause A: Suboptimal N-Protecting Group

    • Causality: The N-protecting group is the most powerful handle for controlling regioselectivity. Large, sterically bulky groups (like N-Boc or a trityl group) can physically block the C2 position, favoring attack at the more accessible C3 site. Conversely, electron-withdrawing groups that are less bulky (like a tosyl group) may still allow the inherent electronic preference for C2 functionalization to dominate.

    • Troubleshooting Steps:

      • Analyze Your Current Group: Identify the steric and electronic properties of your current N-protecting group.

      • Screen Protecting Groups: Synthesize the azetidine with different N-protecting groups and re-run the reaction under identical conditions. This is the most effective way to empirically determine the best director for your specific transformation.

N-Protecting GroupTypical Directing EffectRationale
Boc (tert-Butoxycarbonyl)C2 preference, but tunableModerately bulky, stabilizes α-amino radical. Often gives mixtures but can be biased.[2]
Ts (Tosyl)Strong C2 preferenceStrongly electron-withdrawing, enhances acidity of C2-H protons, less sterically demanding.
Bn (Benzyl)C2 preferenceLess withdrawing than sulfonyls, but still activates the α-position. Can be a source of side reactions.[6]
DMB (2,4-Dimethoxybenzyl)Potential for C3Bulkier than benzyl, may offer increased steric hindrance at C2.
  • Potential Cause B: Reaction Conditions (Solvent & Additives)

    • Causality: The reaction environment can dramatically influence regiochemical outcomes, particularly in reactions with polar intermediates like Minisci-type additions.[7] Protic solvents or Brønsted acid additives can protonate the azetidine nitrogen, enhancing the electrophilicity of the ring and altering the stability of the radical intermediates.

    • Troubleshooting Steps:

      • Solvent Screening: If using a non-polar solvent (e.g., THF, Dioxane), switch to a more polar or coordinating solvent (e.g., Acetonitrile, DMF) and vice versa.

      • Acid Additives: For Minisci-type reactions, screen achiral Brønsted acids (e.g., TFA, HClO₄). The choice of acid and its concentration can flip the regioselectivity between C2 and C4 in quinolines, and similar principles can apply to azetidines.[7] Start with a low catalytic loading (5-10 mol%) and monitor the C2:C3 ratio.

Issue 2: My reaction is giving low yields and/or significant amounts of unidentifiable byproducts.

Low yields are often attributable to substrate decomposition or inefficient catalysis. The inherent ring strain of azetidines makes them susceptible to ring-opening side reactions.[1][2]

  • Potential Cause A: Azetidine Ring Instability/Opening

    • Causality: Electron-donating substituents on the azetidine ring can increase its propensity for ring-opening.[5] Similarly, overly harsh conditions (high temperature, strong acids/bases, high-energy UV light) can provide enough energy to overcome the activation barrier for ring cleavage.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If your reaction is run at room temperature or elevated temperatures, try running it at 0 °C or even lower.

      • Use Visible Light Photocatalysis: If you are using a UV lamp, switch to a visible light source (e.g., blue or green LEDs) and an appropriate photocatalyst (like an Ir or Ru complex). This provides a milder activation method, preventing direct excitation of the azetidine and reducing decomposition pathways.[3][4]

      • Ensure Rigorous Degassing: Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions. Degas your reaction mixture thoroughly using a freeze-pump-thaw technique (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Potential Cause B: Inefficient Catalysis

    • Causality: The photocatalytic cycle may be inefficient due to a suboptimal choice of catalyst, solvent, or light source. The emission spectrum of your light source must overlap with the absorption spectrum of your photocatalyst for efficient excitation.

    • Troubleshooting Steps:

      • Match Light Source to Catalyst: Verify the λ_max of your photocatalyst and ensure your LED light source is appropriate. For example, many common Iridium(III) catalysts absorb strongly in the blue region of the spectrum (~450 nm).[2]

      • Screen Photocatalysts: If one catalyst is not performing well, try another with different redox potentials. Consult the literature for catalysts known to work well for the type of transformation you are attempting.

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Photocatalytic C2-Arylation of N-Boc-Azetidine

This protocol is a representative method for a Minisci-type functionalization, which generally favors the C2-position.

Materials:

  • N-Boc-azetidine (1.0 equiv)

  • Aryl halide (e.g., 4-iodotoluene) (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or DMA)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm, 34 W) with a cooling fan

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-azetidine, the aryl halide, the photocatalyst, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Perform one additional cycle of freeze-pump-thaw to ensure the reaction mixture is free of oxygen.

  • Initiation: Place the flask approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMBC, NOESY). The C2-proton signal will be absent in the product, and HMBC correlations should confirm the new C-C bond at the C2 position.

References
  • Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Studies towards controlling selectivity in Minisci reactions. ResearchGate. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. [Link]

  • Factors affecting the regioselectivity of the lithiation in strained... ResearchGate. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health (PMC). [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health (PMC). [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (PMC). [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry. [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. ACS Publications. [Link]

Sources

Validation & Comparative

Comparative pKa Analysis: 4-(Azetidin-3-yl)benzoic Acid vs. 4-Piperidinylbenzoic Acid - A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the predicted pKa values of two structurally related carboxylic acids: 4-(Azetidin-3-yl)benzoic acid and 4-piperidinylbenzoic acid.

This document moves beyond a simple data presentation to offer a comprehensive examination of the underlying chemical principles that govern the acidity of these molecules. We will delve into the structural nuances of the azetidine and piperidine rings and their resultant electronic effects on the benzoic acid moiety. Furthermore, recognizing the frequent necessity for empirical data, a detailed, self-validating experimental protocol for pKa determination via potentiometric titration is provided, empowering researchers to verify these theoretical insights in their own laboratories.

The Decisive Role of Substituents: A Tale of Two Rings

The fundamental difference between 4-(Azetidin-3-yl)benzoic acid and 4-piperidinylbenzoic acid lies in the nature of the saturated N-heterocyclic substituent at the para position of the benzoic acid. The four-membered azetidine ring in the former is characterized by significant ring strain, which influences the hybridization and electronegativity of the nitrogen atom. In contrast, the six-membered piperidine ring of the latter exists in a relatively strain-free chair conformation. These structural distinctions are anticipated to manifest as differing electronic influences on the aromatic ring, thereby modulating the acidity of the carboxylic acid group.

A Theoretical pKa Comparison: Inductive Effects at Play

To frame our comparative analysis, we will use the known pKa of unsubstituted benzoic acid, which is approximately 4.20, as a benchmark.[1][2] The introduction of a substituent at the para position will either increase or decrease this value based on its electron-donating or electron-withdrawing nature.

The acidity of benzoic acid is a function of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) delocalize the negative charge of the carboxylate, stabilizing the anion and thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) intensify the negative charge on the carboxylate, destabilizing the anion and decreasing the acidity (raising the pKa).[3]

The Piperidinyl Substituent: The piperidinyl group, connected via its nitrogen atom, is generally considered to be an electron-donating group through the inductive effect (+I). The lone pair of electrons on the nitrogen can also participate in resonance, further donating electron density to the aromatic ring. This increased electron density is expected to destabilize the benzoate anion, making 4-piperidinylbenzoic acid a weaker acid than benzoic acid.

The Azetidinyl Substituent: The electronic effect of the azetidinyl group is more complex. While the nitrogen atom possesses a lone pair capable of electron donation, the significant ring strain in the four-membered ring alters the hybridization of the atoms. This can lead to an increase in the s-character of the nitrogen's orbitals, effectively increasing its electronegativity and potentially imparting a net electron-withdrawing inductive effect (-I).

Based on these principles, we can predict the following trend in pKa values:

CompoundKey Structural FeatureExpected Electronic EffectPredicted pKa
Benzoic AcidUnsubstitutedReference~4.20
4-Piperidinylbenzoic AcidStrain-free 6-membered ringElectron-donating (+I)> 4.20
4-(Azetidin-3-yl)benzoic AcidStrained 4-membered ringPotentially electron-withdrawing (-I)< 4.20

It is crucial to note that these are predictions based on theoretical principles. The actual pKa values can be influenced by a variety of factors, including solvent effects and the precise geometry of the molecule. Therefore, experimental determination is essential for confirmation.

Experimental Verification: A Protocol for Potentiometric pKa Determination

To empower researchers with the means to obtain empirical data, the following is a detailed protocol for the determination of pKa values using potentiometric titration. This method is widely regarded for its accuracy and reliability.[4][5]

Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (the substituted benzoic acid) while monitoring the pH. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Materials and Equipment
  • pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Stir plate and stir bar

  • Beaker (50 mL)

  • Volumetric flasks and pipettes

  • 4-(Azetidin-3-yl)benzoic acid and 4-piperidinylbenzoic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled, boiled to remove CO2)

  • pH buffer solutions for calibration (e.g., pH 4.00, 7.00, and 10.00)

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh a precise amount of the test compound (e.g., 5-10 mg) and dissolve it in a known volume of high-purity water (e.g., 20 mL) in a clean beaker. Gentle heating or sonication may be required to aid dissolution. If solubility in water is limited, a co-solvent such as methanol or DMSO can be used, but it is important to note that this will yield an apparent pKa (pKa') specific to that solvent system.

  • Initial pH Measurement: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Begin stirring at a moderate, constant speed. Record the initial pH of the solution.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve. This can be done visually or more accurately by taking the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

  • Blank Titration: Perform a blank titration with the same solvent system (water or water/co-solvent) without the analyte to correct for any acidic or basic impurities.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (Buffers pH 4, 7, 10) Prepare Prepare Analyte Solution (Known Concentration) Calibrate->Prepare Titrate Titrate with Standardized NaOH (Incremental Additions) Prepare->Titrate Record Record pH and Volume Added Titrate->Record Plot Plot pH vs. Volume Titrate->Plot Record->Titrate Equiv Determine Equivalence Point (Veq) Plot->Equiv pKa Calculate pKa (pH at Veq/2) Equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Deeper Dive: Unpacking the Inductive Effects

The electronic influence of the azetidinyl and piperidinyl substituents is primarily transmitted through the sigma bonds of the molecule, a phenomenon known as the inductive effect.

  • Piperidinyl Group: The nitrogen atom in the piperidine ring is sp3 hybridized. The alkyl groups attached to the nitrogen are electron-donating, pushing electron density towards the aromatic ring. This +I effect increases the electron density at the carboxylate group of the conjugate base, making it less stable and thus increasing the pKa.

  • Azetidinyl Group: In the azetidine ring, the bond angles are constrained to approximately 90° instead of the ideal 109.5° for sp3 hybridization. This ring strain forces the carbon and nitrogen atoms to adopt a hybridization with more p-character in the orbitals forming the ring bonds, and consequently, more s-character in the exocyclic orbitals. An increase in s-character leads to the orbital being held more closely to the nucleus, effectively increasing the atom's electronegativity. This increased electronegativity of the azetidinyl nitrogen could result in a net electron-withdrawing inductive effect (-I), pulling electron density away from the benzoic acid ring. This would stabilize the carboxylate anion and lead to a lower pKa compared to benzoic acid.

inductive_effects cluster_piperidine 4-Piperidinylbenzoic Acid cluster_azetidine 4-(Azetidin-3-yl)benzoic Acid Piperidine Piperidinyl Group (+I Effect) (Electron-Donating) Benzoate_P Benzoate Anion (Destabilized) Higher pKa Piperidine->Benzoate_P e⁻ density pushed towards ring Azetidine Azetidinyl Group (-I Effect) (Electron-Withdrawing due to ring strain) Benzoate_A Benzoate Anion (Stabilized) Lower pKa Azetidine->Benzoate_A e⁻ density pulled from ring

Caption: Inductive effects of piperidinyl and azetidinyl groups.

Conclusion and Forward Look

This guide has presented a theoretical framework for comparing the pKa of 4-(Azetidin-3-yl)benzoic acid and 4-piperidinylbenzoic acid, grounded in the fundamental principles of electronic effects. Our analysis predicts that the electron-donating nature of the piperidinyl group will render its corresponding benzoic acid derivative less acidic than benzoic acid itself, while the strained azetidinyl ring is likely to have the opposite effect.

However, as with all theoretical models, these predictions necessitate experimental validation for their application in drug development pipelines. The provided potentiometric titration protocol offers a robust and reliable method for achieving this. An accurate understanding of the pKa of these and other lead compounds is an indispensable component of a successful drug discovery program, enabling the rational design of molecules with optimized pharmacokinetic profiles.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin. [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. [Link]

  • Shanmugasundaram, P., & Ramakrishnan, V. (2015). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of Molecular Structure: THEOCHEM, 1079, 132-139. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • LibreTexts Chemistry. (2022, September 3). 2.6: delta and Hammett's sigma constants. [Link]

Sources

Comparative HRMS Fragmentation Guide: N-Substituted Azetidine Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) fragmentation patterns for N-substituted azetidine benzoic acids . These scaffolds are increasingly prevalent in medicinal chemistry (e.g., S1P1 receptor modulators) but present unique analytical challenges due to the high ring strain (~26 kcal/mol) of the azetidine moiety coupled with the ionizable benzoic acid group.

We objectively compare the fragmentation dynamics of N-Alkyl versus N-Acyl/Aryl derivatives, providing a self-validating framework for structural elucidation.[1]

Structural Dynamics & Ionization Logic[1]

The fragmentation behavior of this class is governed by the competition between two charge-retention sites: the basic azetidine nitrogen and the benzoic acid moiety.

The "Push-Pull" Mechanism
  • Azetidine Ring (The "Pull"): The 4-membered nitrogen heterocycle is kinetically unstable. Upon collisional activation, relief of ring strain drives fragmentation.[1]

  • Benzoic Acid (The "Push"): The carboxyl group directs ionization mode preference.

    • Positive Mode (

      
      ):  Protonation typically occurs on the azetidine nitrogen (for N-alkyl) or the carbonyl oxygen (for N-acyl).
      
    • Negative Mode (

      
      ):  Deprotonation of the carboxylic acid is the dominant ionization pathway.
      
Comparative Ionization Efficiency
FeatureN-Alkyl DerivativesN-Acyl / N-Aryl Derivatives
Nitrogen Basicity High (

).[1] Readily protonates.
Low (

decreased by resonance).
Preferred Mode ESI (+)ESI (-) or ESI (+) with Adducts (

)
Cone Voltage Sensitivity High.[1] In-source fragmentation (ring opening) is common.[1]Moderate. The amide/aryl bond stabilizes the N-center.

Detailed Fragmentation Pathways[2][3]

The structural elucidation of these compounds relies on distinguishing three distinct cleavage events.

Pathway A: Azetidine Ring Opening (Retro-2+2 Cycloreversion)

This is the diagnostic pathway for the azetidine core. The strained ring cleaves to release ethylene (


, 28.0313 Da).
  • Mechanism: Protonation at the nitrogen weakens the

    
     bonds.
    
  • Observation: A neutral loss of 28 Da is highly characteristic.[1]

  • Differentiation: In N-alkyl derivatives, the charge is retained on the open-chain amine. In N-acyl derivatives, the ring opening often leads to a ketene loss or complex rearrangement.[1]

Pathway B: Benzoic Acid Degradation
  • Dehydration (

    
    , 18.0106 Da):  Common in ESI(+) when the acid group is ortho to a substituent capable of H-bonding ("Ortho Effect").
    
  • Decarboxylation (

    
    , 43.9898 Da):  The dominant pathway in ESI(-).[1] The resulting anion is often a phenyl anion or stabilized by the N-substituent.
    
Pathway C: N-Substituent Cleavage[1]
  • N-Dealkylation: Loss of the N-substituent as a neutral alkene or radical.[1]

  • Amide Hydrolysis (for N-Acyl): Cleavage of the amide bond, yielding the azetidine-benzoic acid core (often followed by immediate ring degradation).

Comparative Analysis: N-Alkyl vs. N-Acyl[1]

The following table synthesizes experimental observations to guide structural confirmation.

ParameterN-Alkyl Azetidine Benzoic Acids N-Acyl / Aryl Azetidine Benzoic Acids
Dominant Precursor


or

Primary Fragment Ring Opening:

(Loss of

)
Decarboxylation:

(Loss of

)
Secondary Fragment Dealkylation: Loss of N-alkyl chain.[1]Amide Cleavage: Loss of acyl group.[1]
Diagnostic Ion Azetidinium cation (

varies by alkyl group).[1]
Benzoate anion (

121.029 or substituted).[1]
Stability Low. Prone to thermal degradation in the source.High. Ring strain is mitigated by resonance.[1]

Visualizing the Fragmentation Tree

The following diagram illustrates the divergent pathways based on the N-substitution.

G Parent Parent Molecule (N-Substituted Azetidine Benzoic Acid) Alkyl_Ion [M+H]+ (N-Alkyl) Protonated Amine Parent->Alkyl_Ion ESI (+) Acyl_Ion [M-H]- (N-Acyl) Deprotonated Carboxylate Parent->Acyl_Ion ESI (-) RingOpen Ring Opening [M+H - 28]+ Alkyl_Ion->RingOpen -C2H4 (28 Da) Strain Release Dealkyl Dealkylation [M+H - Alkyl]+ Alkyl_Ion->Dealkyl -Alkene Decarbox Decarboxylation [M-H - 44]- Acyl_Ion->Decarbox -CO2 (44 Da) AmideCleave Amide Cleavage Loss of R-CO Acyl_Ion->AmideCleave Collision Decarbox->AmideCleave Secondary

Figure 1: Divergent fragmentation pathways for N-Alkyl (left) vs. N-Acyl (right) derivatives.[1] Note the dominance of ring opening in the alkyl series versus decarboxylation in the acyl series.

Validated Experimental Protocol

To ensure reproducible data and minimize in-source fragmentation of the fragile azetidine ring, follow this optimized Q-TOF workflow.

Step 1: Sample Preparation[4]
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[1]

    • Why: Methanol aids solubility of the lipophilic N-substituent; Formic acid ensures protonation for ESI(+).

  • Concentration: 1 µg/mL. Avoid higher concentrations to prevent dimer formation (

    
    ).[1]
    
Step 2: MS Source Parameters (ESI)[3]
  • Gas Temperature: 300°C (Standard)

    
    Reduce to 250°C .
    
    • Reasoning: Azetidines are thermally labile.[1] High source temps can induce premature ring opening before the quadrupole.

  • Fragmentor Voltage: 100V

    
    Optimize (80-120V) .
    
    • Protocol: Perform a "ramped" injection.[1][2] If the

      
       peak appears in the MS1 scan, lower the voltage.
      
Step 3: Collision Energy (CE) Ramp

Do not use a static CE.[1] Azetidines fragment easily, but the benzoic acid core requires higher energy.

  • Ramp: 10 eV to 40 eV.

  • Logic:

    • 10-15 eV: Preserves the parent ion and captures the initial ring opening (

      
       Da).
      
    • 30-40 eV: Drives the deep fragmentation of the benzoic acid (

      
      , 
      
      
      
      ) and N-substituent cleavage.[1]

References

  • Azetidine Stability & Ring Opening: West, T., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Benzoic Acid Fragmentation Mechanisms: Hao, C., et al. (2017).[1][3] Fragmentation mechanisms of protonated benzoic acid and related compounds. 65th ASMS Conference on Mass Spectrometry. [Link]

  • General Carboxylic Acid Fragmentation (Negative Mode): Dua, S., et al. (2025).[1] Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry.[1] [Link]

  • Ortho-Effects in Mass Spectrometry: Smith, R., et al. (2009).[1] Mass spectrometry of analytical derivatives.[1][4][5] 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(Azetidin-3-yl)benzoic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 4-(Azetidin-3-yl)benzoic acid, a compound of interest for its unique structural motifs, requires careful management, not only during its use but critically, at the point of disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-(Azetidin-3-yl)benzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to move beyond mere procedural steps to explain the why behind each recommendation, fostering a culture of safety and scientific integrity.

Understanding the Compound: A Hazard and Reactivity Profile

Benzoic Acid Component: Benzoic acid is a well-characterized compound. It is known to cause skin irritation and serious eye damage.[1] Ingestion can be harmful, and inhalation of dust may lead to respiratory irritation.[1] As a combustible solid, it also presents a fire hazard under certain conditions.

Azetidine Ring Component: The four-membered azetidine ring is a strained heterocyclic system.[2] This ring strain is the primary driver of its reactivity. While more stable than the highly reactive aziridine ring, azetidines can undergo ring-opening reactions, particularly under acidic conditions.[3][2] This reactivity is a critical consideration for disposal, as inadvertent mixing with acidic waste streams could lead to decomposition and the formation of unknown, potentially hazardous byproducts.

Inference for 4-(Azetidin-3-yl)benzoic acid: Given these characteristics, 4-(Azetidin-3-yl)benzoic acid should be handled as a compound that is:

  • Irritating to the skin and eyes.

  • Harmful if swallowed or inhaled.

  • Potentially reactive with acids.

This conservative approach ensures that all potential hazards are addressed in the disposal protocol.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).

EPA/RCRA: The RCRA provides a "cradle-to-grave" framework for hazardous waste management.[4] For laboratories, this means that waste must be properly identified, stored, labeled, and disposed of through a licensed hazardous waste vendor. 4-(Azetidin-3-yl)benzoic acid, as a laboratory chemical waste, falls under these regulations. Academic laboratories may have the option to follow the alternative, more flexible standards outlined in Subpart K of the RCRA regulations.[5][6]

OSHA Laboratory Standard: This standard mandates the development of a Chemical Hygiene Plan (CHP) for each laboratory.[7][8] The CHP must include specific procedures for the safe handling and disposal of hazardous chemicals. The disposal procedures outlined in this guide should be incorporated into your laboratory's CHP.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of 4-(Azetidin-3-yl)benzoic acid and its associated waste.

Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal.

Step 1: Designate a Waste Container. Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with 4-(Azetidin-3-yl)benzoic acid. This includes unused compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

Step 2: Container Compatibility. The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container has a secure, tight-fitting lid.

Step 3: Labeling. The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-(Azetidin-3-yl)benzoic acid." The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").

Disposal of Pure Compound and Concentrated Solutions

Step 1: Solid Waste. Collect all solid 4-(Azetidin-3-yl)benzoic acid waste in the designated hazardous waste container. Do not mix with other chemical waste streams to prevent unintended reactions.

Step 2: Liquid Waste (Solutions). If you have solutions of 4-(Azetidin-3-yl)benzoic acid, they should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Crucially, do not mix with acidic waste streams due to the potential for ring-opening decomposition of the azetidine moiety.[9]

Disposal of Contaminated Materials

Step 1: Personal Protective Equipment (PPE). Gloves, disposable lab coats, and other PPE contaminated with 4-(Azetidin-3-yl)benzoic acid should be placed in the designated solid hazardous waste container.

Step 2: Sharps. Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Step 3: Glassware. Heavily contaminated glassware that cannot be safely decontaminated should be disposed of as hazardous waste. Less contaminated glassware should be decontaminated following the procedure below.

Decontamination and Spill Management

Decontamination of Glassware and Surfaces

A triple rinse procedure is effective for decontaminating glassware and surfaces.

Step 1: Initial Rinse. Rinse the glassware or surface with a suitable solvent in which 4-(Azetidin-3-yl)benzoic acid is soluble (e.g., methanol or ethanol). Collect this first rinse as hazardous waste.

Step 2: Second and Third Rinses. Perform two additional rinses with the solvent. These rinses can typically be disposed of down the drain with copious amounts of water, provided your institution's waste management plan allows for it. Always consult your facility's Environmental Health and Safety (EHS) office for specific guidance on solvent disposal.

Spill Cleanup

In the event of a spill, the primary goal is to contain the material and prevent its spread.

Step 1: Evacuate and Secure. If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

Step 2: Personal Protective Equipment. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

Step 3: Containment and Absorption. For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.

Step 4: Final Cleanup. Once the bulk of the spill is collected, decontaminate the area using the triple rinse procedure described above. All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Visual Aids for Safe Disposal

Decision Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating waste contaminated with 4-(Azetidin-3-yl)benzoic acid.

WasteSegregation Waste Segregation Workflow for 4-(Azetidin-3-yl)benzoic Acid Start Waste Generated SolidWaste Solid Waste (Pure compound, contaminated PPE, spill cleanup materials) Start->SolidWaste LiquidWaste Liquid Waste (Solutions of the compound) Start->LiquidWaste SharpsWaste Contaminated Sharps Start->SharpsWaste Glassware Contaminated Glassware Start->Glassware SolidContainer Designated Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Designated Liquid Hazardous Waste Container (Non-acidic) LiquidWaste->LiquidContainer SharpsContainer Designated Sharps Container (Labeled as Hazardous) SharpsWaste->SharpsContainer Decontaminate Decontaminate (Triple Rinse) Glassware->Decontaminate DisposeGlass Dispose as Regular Glass Waste Decontaminate->DisposeGlass Successful DisposeHazardousGlass Dispose as Hazardous Waste Decontaminate->DisposeHazardousGlass Unsuccessful

Caption: Decision tree for proper waste segregation.

Summary of Key Disposal Parameters

Parameter Guideline Rationale
Waste Classification Hazardous WastePrecautionary measure due to irritant properties and potential reactivity.
Solid Waste Container Labeled, sealed, compatible (HDPE, glass)Prevents exposure and environmental release.
Liquid Waste Segregation Separate from acidic wasteAvoids potential ring-opening decomposition of the azetidine moiety.
Decontamination Triple rinse with a suitable solventEnsures removal of residual chemical.
Spill Cleanup Use inert absorbent; dispose of all materials as hazardous wastePrevents spread of contamination and ensures proper disposal of cleanup materials.
Regulatory Compliance Adhere to EPA (RCRA) and OSHA (Laboratory Standard)Ensures legal and safe disposal practices.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 4-(Azetidin-3-yl)benzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical nature of this compound and adhering to established regulatory guidelines, researchers can effectively manage its waste stream, protecting themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, fostering a proactive and informed approach to chemical waste management.

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